molecular formula C11H12FNO5S B2945418 4-(2-Fluorosulfonyloxybenzoyl)morpholine CAS No. 2411195-21-4

4-(2-Fluorosulfonyloxybenzoyl)morpholine

Cat. No.: B2945418
CAS No.: 2411195-21-4
M. Wt: 289.28
InChI Key: IELXQFHGIGBSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorosulfonyloxybenzoyl)morpholine is an organic compound that features a morpholine ring attached to a benzoyl group substituted with a fluorosulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorosulfonyloxybenzoyl)morpholine typically involves the reaction of morpholine with a benzoyl chloride derivative that contains a fluorosulfonyloxy group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorosulfonyloxybenzoyl)morpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl morpholine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-(2-Fluorosulfonyloxybenzoyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Fluorosulfonyloxybenzoyl)morpholine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholine ring can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorosulfonyloxybenzoyl)morpholine
  • 4-(2-Bromosulfonyloxybenzoyl)morpholine
  • 4-(2-Iodosulfonyloxybenzoyl)morpholine

Comparison

Compared to its analogs, 4-(2-Fluorosulfonyloxybenzoyl)morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(2-fluorosulfonyloxybenzoyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO5S/c12-19(15,16)18-10-4-2-1-3-9(10)11(14)13-5-7-17-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELXQFHGIGBSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.